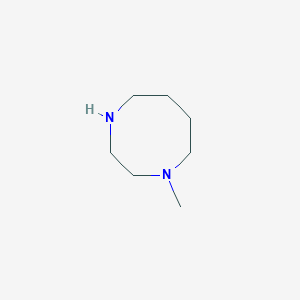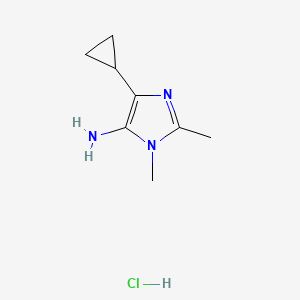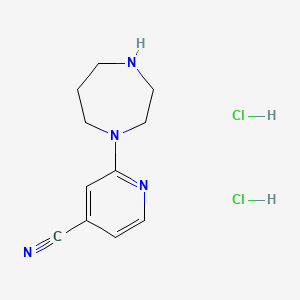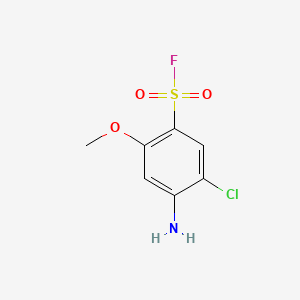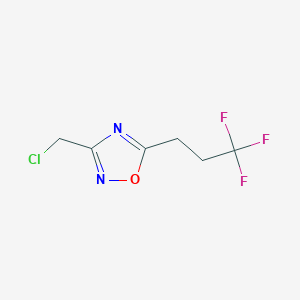
3-(Chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a trifluoropropyl group attached to the oxadiazole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various applications.
准备方法
The synthesis of 3-(Chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole can be achieved through several synthetic routes. One common method involves the reaction of chloromethyl oxadiazole with 3,3,3-trifluoropropylamine under specific reaction conditions. The reaction typically requires the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
In industrial production, the synthesis may involve more scalable methods such as continuous flow chemistry, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.
化学反应分析
3-(Chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxadiazole oxides or reduction to yield oxadiazole derivatives with different functional groups.
Addition Reactions: The trifluoropropyl group can engage in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organometallic reagents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
科学研究应用
3-(Chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties imparted by the trifluoromethyl group.
作用机制
The mechanism of action of 3-(Chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
When compared to other similar compounds, 3-(Chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole stands out due to the presence of both the chloromethyl and trifluoropropyl groups. Similar compounds include:
3-(Chloromethyl)-1,2,4-oxadiazole: Lacks the trifluoropropyl group, resulting in different chemical and physical properties.
5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole:
3-(Methyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole: The methyl group replaces the chloromethyl group, leading to variations in its chemical behavior and biological activity.
The unique combination of functional groups in this compound contributes to its distinct properties and makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C6H6ClF3N2O |
|---|---|
分子量 |
214.57 g/mol |
IUPAC 名称 |
3-(chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C6H6ClF3N2O/c7-3-4-11-5(13-12-4)1-2-6(8,9)10/h1-3H2 |
InChI 键 |
DYHZUNVIFIALKW-UHFFFAOYSA-N |
规范 SMILES |
C(CC(F)(F)F)C1=NC(=NO1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


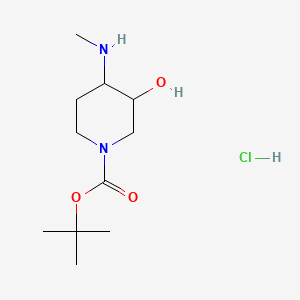
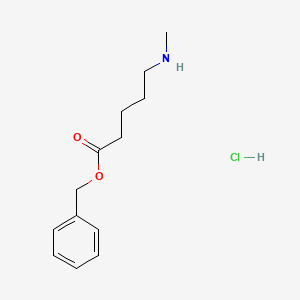
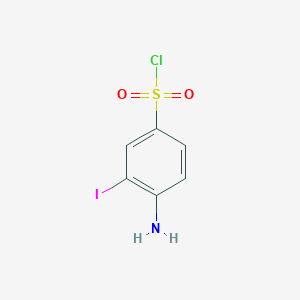
![Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate](/img/structure/B13454461.png)
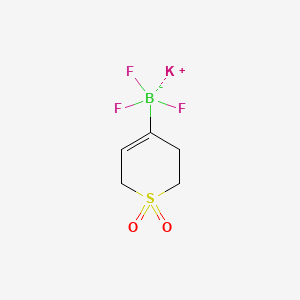


![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B13454482.png)
